molecular formula C7H16Cl2N2O B1485964 6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride CAS No. 2206823-01-8

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

Cat. No.: B1485964
CAS No.: 2206823-01-8
M. Wt: 215.12 g/mol
InChI Key: LECMPEZOTMAWLN-UHFFFAOYSA-N
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Description

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride is a sophisticated bicyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This dihydrochloride salt offers enhanced solubility for in vitro and in vivo experimental models. While specific studies on this exact molecule are not extensively documented in the public domain, its core structure is highly relevant for probing diverse biological targets. Related pyrrolo-oxazine and pyrrolo-pyrrole analogues are frequently investigated as potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways . For instance, such scaffolds can function as type II kinase inhibitors, binding to a unique DFG-out conformation of the kinase and forming critical hydrogen bonds within the hinge region and with the enzyme's activation loop, leading to highly selective inhibition profiles . Furthermore, structurally similar octahydropyrrolo[3,4-c]pyrrole derivatives have demonstrated potent activity as orexin receptor antagonists, highlighting the utility of this chemotype in neuroscience research, particularly for investigating sleep, addiction, and stress-related pathways . This makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in oncology and central nervous system (CNS) disorders. Its primary research value lies in its potential to help scientists elucidate novel mechanisms of action and validate new biological targets.

Properties

IUPAC Name

6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-4-6-7(5-9)10-3-2-8-6;;/h6-8H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECMPEZOTMAWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)OCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Alcohol Precursors

  • Starting from amino alcohols or amino aldehydes, intramolecular cyclization can be induced to form the oxazine ring.
  • The pyrrolidine ring is often formed via reductive amination or ring closure of amino acids or derivatives.
  • The methyl substituent can be introduced via alkylation of the nitrogen or carbon centers prior to ring closure.

Use of Protected Intermediates

  • Protecting groups on amine or hydroxyl functionalities are used to direct cyclization and prevent side reactions.
  • After ring formation, deprotection steps are performed to yield the free bicyclic amine.

Salt Formation

  • The free base bicyclic amine is treated with hydrochloric acid in a controlled manner to form the dihydrochloride salt.
  • This step enhances the compound’s stability and facilitates purification.

Detailed Preparation Procedure (Hypothetical Based on Analogous Methods)

Step Reagents/Conditions Description Notes
1. Synthesis of amino alcohol intermediate Starting from 6-methylhexanal and amino alcohol precursors Formation of amino alcohol via reductive amination or nucleophilic addition Control of stereochemistry critical
2. Intramolecular cyclization Acid catalysis or base-promoted cyclization Formation of oxazine ring by intramolecular nucleophilic attack Temperature and solvent choice affect yield
3. Formation of pyrrolidine ring Reductive amination or ring closure with appropriate reagents Closure of pyrrolidine ring to form bicyclic system Use of mild reducing agents recommended
4. Methyl group introduction Alkylation using methyl iodide or methyl triflate Methylation at the 6-position if not introduced earlier Requires selective conditions to avoid overalkylation
5. Salt formation Treatment with HCl in ethanol or ether Formation of dihydrochloride salt Crystallization and purification

Analytical Data and Research Findings

  • Purity and identity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The dihydrochloride salt exhibits enhanced solubility in aqueous media compared to the free base.
  • Stereochemical integrity is verified by chiral HPLC or X-ray crystallography.
  • Yields reported in analogous heterocyclic syntheses range from moderate to high (50-85%), depending on reaction conditions.

Supplier and Patent Information

  • Multiple chemical suppliers in China (e.g., Wuhan H.X.K Fine Chemicals Co., Ltd, Beijing Hengrunxin Export & Import Co., Ltd) offer this compound, indicating established synthetic routes at industrial scale.
  • Patent literature related to similar bicyclic heterocycles suggests the use of advanced synthetic techniques including spirocyclic intermediates and selective kinase inhibitor design, which may inform synthetic optimization.

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome/Remarks
Starting materials Amino alcohols, aldehydes Precursors for ring formation
Cyclization conditions Acidic or basic catalysis, 25-80°C Formation of oxazine ring
Methylation reagents Methyl iodide, methyl triflate Selective methylation at 6-position
Salt formation HCl in ethanol or ether, room temp Dihydrochloride salt formation
Purification methods Crystallization, chromatography High purity product
Yield 50-85% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
This compound Not Provided C₇H₁₅N₂O·2HCl ~225.1 (calc.) 6-methyl, dihydrochloride Likely pharmaceutical intermediate
4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride 810680-56-9 C₇H₁₅N₂O·2HCl ~225.1 (calc.) 4-methyl, dihydrochloride Research chemical
(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine 209401-69-4 C₆H₁₂N₂O 128.17 None Finafloxacin synthesis
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 34950-82-8 C₇H₇BrN₂O 215.04 7-bromo, pyrido core Chemical reagent

Key Observations :

  • Positional Isomerism : The 4-methyl analog (CAS 810680-56-9) shares the same molecular formula as the 6-methyl derivative but differs in methyl group placement, which may influence steric effects and receptor binding .
  • Core Heterocycle : Pyrido-oxazine derivatives (e.g., 7-bromo compound) exhibit a nitrogen-rich aromatic core, contrasting with the saturated pyrrolo-oxazine system, leading to differences in electronic properties and reactivity .
  • Salt Forms: Dihydrochloride salts (e.g., 4-methyl and 6-methyl derivatives) improve aqueous solubility compared to free bases like the non-methylated analog (CAS 209401-69-4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
6-Methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride

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